ethyl 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate
Description
Ethyl 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate is a complex organic compound characterized by multiple functional groups, including indole, piperidine, and ester moieties. This unique combination of structures confers distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Properties
IUPAC Name |
ethyl 1-[2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O6/c1-2-33-24(31)17-7-9-26(10-8-17)23(30)22(29)19-15-27(20-6-4-3-5-18(19)20)16-21(28)25-11-13-32-14-12-25/h3-6,15,17H,2,7-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAWEKSWJIVKLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate typically involves a multi-step process:
Indole Derivative Formation: : The initial step involves the preparation of the indole derivative through Fischer indole synthesis.
Oxidation Reactions: : Subsequent oxidation steps introduce the necessary oxo groups.
Morpholine Incorporation: : Morpholine is introduced through a nucleophilic substitution reaction.
Esterification: : The final step involves esterification, where ethyl groups are added under acidic or basic conditions.
Industrial Production Methods
On an industrial scale, the production is scaled up through optimized reaction conditions, ensuring high yield and purity:
Continuous Flow Synthesis: : Utilizes continuous reactors to maintain reaction conditions.
Catalysis: : Employs specific catalysts to enhance reaction rates and selectivity.
Purification: : High-performance liquid chromatography (HPLC) and recrystallization are used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Reacts with oxidizing agents to form oxo-derivatives.
Reduction: : Can be reduced to corresponding alcohols or amines.
Substitution: : Undergoes nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Alkyl halides for alkylation reactions.
Major Products Formed
Oxidation: : Produces ketones or carboxylic acids.
Reduction: : Yields alcohols or amines.
Substitution: : Forms various alkylated or arylated derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a piperidine ring , an indole moiety , and a morpholino group , contributing to its intricate molecular structure. The synthesis typically involves multi-step organic synthesis techniques, including:
- Formation of the indole core.
- Introduction of the morpholino group.
- Attachment of the ethyl and oxoacetyl groups.
The molecular formula is with a molecular weight of approximately 370.45 g/mol.
Pharmacological Potential
Ethyl 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate has been investigated for various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, in vitro assays have shown that it can inhibit tumor growth effectively, demonstrating mean growth inhibition values comparable to established anticancer agents .
- Neuropharmacological Effects : The structural components of the compound suggest potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This opens avenues for research into its effects on mood disorders and neurodegenerative diseases.
Interaction Studies
Understanding how this compound interacts with specific biological targets is crucial for elucidating its pharmacological profile. Interaction studies have indicated that this compound may bind to various receptors and enzymes, influencing key biological pathways related to cell proliferation and apoptosis .
Case Study 1: Anticancer Efficacy
In a study conducted by the National Cancer Institute (NCI), ethyl 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-y)-2-octanoyl)piperidine demonstrated significant antitumor activity across multiple cell lines. The compound was subjected to a single-dose assay protocol, revealing an average growth inhibition rate of over 50% in sensitive cancer cells .
Case Study 2: Neuropharmacological Assessment
Research evaluating the neuropharmacological profile of this compound indicated promising results in modulating dopamine transporter activity. The compound displayed moderate to high affinity for dopamine receptors, suggesting potential applications in treating conditions like depression or schizophrenia .
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action involves binding to specific molecular targets such as enzymes or receptors, altering their activity. This modulation can occur through:
Competitive Inhibition: : Competes with natural substrates for enzyme active sites.
Allosteric Modulation: : Binds to sites other than the active site, inducing conformational changes.
Comparison with Similar Compounds
Ethyl 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate can be compared with other similar compounds:
Indole Derivatives: : Shares properties with indole-3-acetic acid and tryptophan.
Piperidine Derivatives: : Similar to piperine and piperidine-4-carboxylic acid.
Ester Derivatives: : Resembles ethyl acetate and ethyl butyrate.
Uniqueness
This compound's uniqueness lies in the combination of indole, piperidine, and ester groups, which provides a diverse range of reactivity and applications not commonly seen in other compounds.
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Biological Activity
Ethyl 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate (CAS Number: 893994-44-0) is a complex organic compound with potential applications in medicinal chemistry and pharmacology. This compound features an indole ring, a piperidine ring, and a morpholino group, making it an interesting subject for research due to its structural diversity and potential biological activities.
The molecular formula of this compound is , with a molecular weight of 455.5 g/mol. Its structure includes various functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H29N3O6 |
| Molecular Weight | 455.5 g/mol |
| CAS Number | 893994-44-0 |
The biological activity of this compound may involve interaction with specific molecular targets such as enzymes or receptors. The indole moiety is known for its diverse pharmacological properties, which include anti-inflammatory and anticancer activities.
Potential Targets
- Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptors : It might interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Biological Activity Studies
Recent studies have highlighted the potential of indole derivatives, including this compound, in various therapeutic areas:
- Antiviral Activity : Indole derivatives have shown promise as inhibitors of viral replication, particularly against neurotropic alphaviruses. For instance, modifications to indole structures have led to improved potency against viruses like the Western equine encephalitis virus (WEEV) .
- Anticancer Properties : Compounds with indole scaffolds have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
- Neuroprotective Effects : Some studies suggest that morpholino-containing compounds can cross the blood-brain barrier and exert neuroprotective effects, making them candidates for treating neurodegenerative diseases .
Study on Indole Derivatives
A study focused on optimizing indole derivatives for antiviral activity indicated that structural modifications could significantly enhance potency and metabolic stability. The findings suggested that specific substitutions on the indole ring could lead to compounds with better bioavailability and reduced toxicity .
Anticancer Activity Assessment
Research evaluating the anticancer properties of similar compounds demonstrated that certain derivatives led to significant reductions in tumor growth in vivo models, highlighting their potential as therapeutic agents in oncology .
Q & A
Q. What are the key synthetic routes for preparing ethyl 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate, and how can intermediates be optimized for yield?
- Methodological Answer : The compound's synthesis involves multi-step reactions, including indole functionalization, piperidine coupling, and morpholino-2-oxoethyl group introduction. For indole derivatives, refluxing with sodium acetate in acetic acid (as described for similar indole-based syntheses ) is a common method. Intermediate purification via recrystallization (e.g., acetic acid as a solvent ) or column chromatography is critical. Reaction optimization may involve adjusting stoichiometry of morpholino-2-oxoethyl precursors and monitoring via TLC/HPLC.
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm indole protons (δ 7.0–8.5 ppm), morpholine oxoethyl groups (δ 3.5–4.0 ppm), and ester carbonyl signals (δ 165–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (C₂₃H₂₉N₃O₆).
- HPLC Purity : Use a C18 column with a mobile phase of methanol/buffer (e.g., pH 4.6 sodium acetate-sodium 1-octanesulfonate ) to verify ≥95% purity.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods, nitrile gloves, and lab coats. Refer to Safety Data Sheets (SDS) for morpholino/piperidine derivatives (e.g., similar compounds in ).
- Emergency Procedures : Immediate eye washing with saline and medical consultation for inhalation exposure (as per ).
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) predict the reactivity of this compound in novel reaction environments?
- Methodological Answer : Apply density functional theory (DFT) to model reaction pathways, focusing on the indole-morpholino-piperidine scaffold’s electron density and bond dissociation energies. Tools like Gaussian or ORCA can simulate intermediates, while ICReDD’s reaction path search methods integrate experimental data for validation. For example, predict regioselectivity in cross-coupling reactions involving the indole C3 position.
Q. What experimental strategies resolve contradictions in biological activity data (e.g., conflicting enzyme inhibition results)?
- Methodological Answer :
- Dose-Response Reproducibility : Conduct assays in triplicate across multiple cell lines (e.g., cancer vs. non-cancerous) .
- Target Validation : Use CRISPR knockout models to confirm specificity for suspected targets (e.g., kinases or GPCRs).
- Data Reconciliation : Apply statistical frameworks (e.g., ANOVA with post-hoc Tukey tests) to differentiate artifacts from true biological effects .
Q. How can researchers design experiments to probe the compound’s metabolic stability and in vivo pharmacokinetics?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
- Pharmacokinetic Profiling : Administer intravenously/orally in rodent models, collect plasma samples at timed intervals, and quantify using validated HPLC-MS methods .
- Metabolite Identification : Use high-resolution MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation).
Q. What strategies optimize the compound’s solubility and bioavailability without altering its core pharmacophore?
- Methodological Answer :
- Salt Formation : Screen with counterions (e.g., HCl or sodium salts) to enhance aqueous solubility .
- Prodrug Design : Modify the ethyl ester group to a hydrolyzable prodrug (e.g., phosphonate ester) for improved absorption .
- Nanocarrier Systems : Encapsulate in liposomes or polymeric nanoparticles to enhance biodistribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
